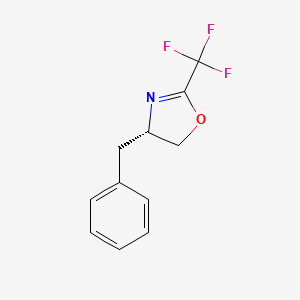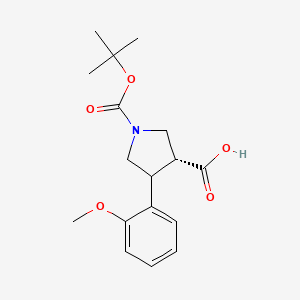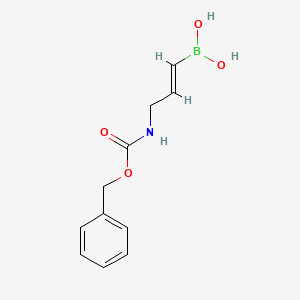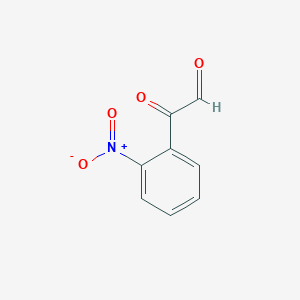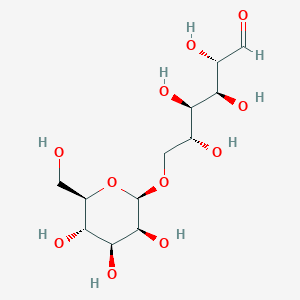
6-O-(b-D-Mannopyranosyl)-D-mannose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-(β-D-Mannopyranosyl)-D-mannose is a disaccharide composed of two mannose units linked through a β-glycosidic bond. Mannose is a simple sugar, or monosaccharide, that is a C-2 epimer of glucose. This compound is significant in various biological processes and has applications in scientific research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(β-D-Mannopyranosyl)-D-mannose typically involves the glycosylation of mannose derivatives. One common method is the use of mannose triflate as a glycosyl donor, which reacts with a mannose acceptor under controlled conditions. The reaction often requires the presence of a catalyst, such as a Lewis acid, and is carried out in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production of 6-O-(β-D-Mannopyranosyl)-D-mannose can involve enzymatic synthesis using glycosyltransferases. These enzymes facilitate the transfer of a mannose moiety from a donor molecule, such as GDP-mannose, to an acceptor molecule, forming the desired disaccharide. This method is advantageous due to its specificity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-O-(β-D-Mannopyranosyl)-D-mannose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the mannose units can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols, where the aldehyde groups are converted to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or bromine water can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acetyl chloride or benzyl chloride in the presence of a base like pyridine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of mannose-derived aldehydes or carboxylic acids.
Reduction: Formation of mannitol or other alditols.
Substitution: Formation of acetylated or benzylated mannose derivatives.
Applications De Recherche Scientifique
6-O-(β-D-Mannopyranosyl)-D-mannose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in glycosylation disorders.
Mécanisme D'action
The mechanism of action of 6-O-(β-D-Mannopyranosyl)-D-mannose involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various biological pathways, including cell adhesion, immune response, and protein glycosylation. The compound’s effects are mediated through its ability to bind to carbohydrate-recognition domains on proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-O-(β-D-Mannopyranosyl)-D-mannopyranose
- β-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate
- Mannosylerythritol lipids (MELs)
Uniqueness
6-O-(β-D-Mannopyranosyl)-D-mannose is unique due to its specific glycosidic linkage and the position of the mannose units. This structural uniqueness imparts distinct biological properties and reactivity compared to other mannose-containing disaccharides. Its ability to participate in specific glycosylation reactions and its role in biological recognition processes make it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C12H22O11 |
|---|---|
Poids moléculaire |
342.30 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12-/m1/s1 |
Clé InChI |
AYRXSINWFIIFAE-LUMRJFEFSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1-oxo-6-(trifluoromethyl)-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15201430.png)
![2-Chloro-4-{1'-[(2r)-2-Hydroxy-3-Methyl-2-(Trifluoromethyl)butanoyl]-4,4'-Bipiperidin-1-Yl}-N,N-Dimethylbenzamide](/img/structure/B15201437.png)

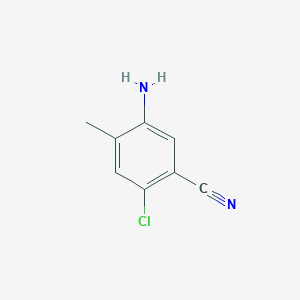
![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)methanesulfonamide](/img/structure/B15201456.png)
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B15201460.png)
![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B15201479.png)

